The Chemical Identity of Vitamin U: A Technical Guide to DL-Methionine Methylsulfonium Chloride
The Chemical Identity of Vitamin U: A Technical Guide to DL-Methionine Methylsulfonium Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound colloquially known as "Vitamin U" is chemically identified as Methionine Methylsulfonium Chloride. It is not a true vitamin but a derivative of the amino acid methionine.[1][2] The term "Vitamin U" was coined in the 1950s by Dr. Garnett Cheney, who identified it as an anti-ulcerogenic factor found in raw cabbage juice.[1] This guide elucidates the chemical identity of DL-Methionine Methylsulfonium Chloride, confirming its synonymity with Vitamin U, and provides a comprehensive overview of its biological activities, supported by experimental data and detailed protocols. The focus is on its gastroprotective effects, its role in lipid metabolism, and its influence on key cellular signaling pathways.
Chemical Identity and Nomenclature
DL-Methionine methylsulfonium chloride is the racemic mixture of S-Methylmethionine (SMM). The biologically active form is the L-enantiomer, L-Methionine-S-methyl sulfonium (B1226848) chloride, which is what is typically referred to as Vitamin U in biological and therapeutic contexts.[3][4]
Key Identifiers:
| Identifier | DL-Methionine Methylsulfonium Chloride (Racemic Mixture) | L-Methionine-S-methyl Sulfonium Chloride (L-enantiomer) |
| Synonyms | Vitamin U Chloride, (3-Amino-3-carboxypropyl)dimethylsulfonium Chloride, MMSC[5][6][7] | Vitamin U, S-Methylmethionine (SMM), Cabagin, Ardesyl[2][3][4] |
| CAS Number | 3493-12-7[5][6][7][8] | 1115-84-0[3][4][9] |
| Molecular Formula | C₆H₁₄ClNO₂S[3][5][6] | C₆H₁₄ClNO₂S[3][4] |
| Molecular Weight | 199.70 g/mol [6][8] | 199.7 g/mol [3][4] |
| Chemical Structure | ![]() | ![]() |
Biological Activity and Therapeutic Potential
Research spanning from the mid-20th century to the present day has explored the therapeutic applications of Vitamin U, primarily focusing on its cytoprotective and metabolic regulatory functions.
Gastrointestinal Protection
The original research by Garnett Cheney demonstrated the efficacy of Vitamin U (administered as cabbage juice) in accelerating the healing of peptic ulcers.[10][11][12] More recent studies have corroborated these gastroprotective effects in the context of chronic gastritis.
Table 2.1: Summary of Clinical Data on Gastrointestinal Applications
| Study Focus | Subject Group | Intervention | Key Quantitative Outcomes | Reference |
| Peptic Ulcer | 100 patients with peptic ulcers | 1 quart of fresh cabbage juice daily | Average healing time for duodenal ulcers: 10.4 days (vs. 37 days for standard therapy). Average healing time for gastric ulcers: 7.3 days (vs. 42 days for standard therapy).[10] | Cheney G. (1952) |
| Chronic Gastritis | 37 patients (35-60 years) with chronic gastritis | 300 mg/day S-methylmethionine | Statistically significant decrease in total GSRS score from 15 to 9 by month 3, and to 5.5 by month 6 (p<0.05). Significant improvements in SF-36 scores for physical functioning, pain, and social functioning by month 3.[13][14] | Drozdov V.N., et al. (2023) |
Regulation of Adipocyte Differentiation
In vitro studies have shown that Vitamin U can inhibit the differentiation of pre-adipocytes into mature fat cells. This suggests a potential role in modulating lipid metabolism and addressing obesity-related metabolic disorders. The mechanism appears to involve the upregulation of AMP-activated protein kinase (AMPK) activity and the downregulation of key adipogenic transcription factors.
Table 2.2: In Vitro Data on Adipocyte Differentiation (3T3-L1 cells)
| Concentration of Vitamin U | Effect on Triglyceride (TG) Levels | Effect on Adipogenic Markers (PPAR-γ, C/EBP-α) | Effect on AMPK Activity | Reference |
| 10 - 100 mM | Gradual, concentration-dependent decrease | Concentration-dependent decrease | Significant, concentration-dependent increase | Park, H. Y., et al. |
Key Signaling Pathways
Methionine-Homocysteine Metabolism
S-Methylmethionine (Vitamin U) is a derivative of methionine and is involved in the methionine-homocysteine cycle. This cycle is crucial for providing methyl groups for numerous methylation reactions via S-adenosylmethionine (SAM), a universal methyl donor. Homocysteine is metabolized through two main pathways: remethylation back to methionine and transsulfuration to cysteine. SAM plays a key regulatory role, activating the transsulfuration pathway and inhibiting a key enzyme in the remethylation pathway.[15] This positions Vitamin U within the central framework of cellular methylation and sulfur amino acid metabolism.
Inhibition of Adipogenesis
Vitamin U inhibits adipocyte differentiation by activating AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits downstream targets that promote fat storage. Concurrently, Vitamin U leads to the downregulation of peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), which are master transcriptional regulators required for the development of mature fat cells.
Experimental Protocols
In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted from standard methods for inducing adipogenesis in the 3T3-L1 murine preadipocyte cell line.[5][6]
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Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum at 37°C and 10% CO₂.
-
Seed cells in 6-well plates at a density of ~10,000 cells/well and allow them to grow to 100% confluency. Maintain for an additional 48 hours post-confluency.
-
-
Differentiation Induction (Day 0):
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Replace the growth medium with differentiation medium (DMEM + 10% FBS) supplemented with the MDI cocktail:
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0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
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1 µM Dexamethasone
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10 µg/mL Insulin
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-
For experimental groups, add Vitamin U (S-methylmethionine sulfonium chloride) to the MDI medium at final concentrations of 10, 50, 70, 90, and 100 mM.
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-
Maturation (Day 2 onwards):
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After 48 hours, replace the MDI medium with DMEM + 10% FBS containing only 10 µg/mL insulin.
-
Refresh this insulin-containing medium every 2 days. Full differentiation with visible lipid droplets is typically achieved by day 8-12.
-
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash differentiated cells twice with PBS.
-
Fix cells with 10% formaldehyde (B43269) for 1 hour at room temperature.
-
Wash cells three times with distilled water and stain with a working solution of Oil Red O (0.35g in 100 mL isopropanol (B130326), diluted 6:4 with water) for 1-2 hours.
-
Wash extensively with water to remove unbound dye.
-
Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-510 nm for quantification.
-
Ethanol-Induced Gastric Ulcer Model in Rats
This is a standard preclinical model for evaluating gastroprotective agents.[16][17][18][19]
-
Animal Preparation:
-
Use male Wistar rats (or similar strain), weighing approximately 180-220g.
-
Fast the animals for 24 hours prior to the experiment, with free access to water.
-
-
Dosing:
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Divide animals into groups: Normal Control, Ulcer Control (Ethanol only), Positive Control (e.g., Omeprazole 20 mg/kg), and Experimental Groups (Vitamin U at various doses).
-
Administer the test compounds (or vehicle) orally via gavage.
-
-
Ulcer Induction:
-
One hour after administration of the test compounds, orally administer 1.0 mL/200g body weight of absolute ethanol (B145695) to all groups except the Normal Control.
-
-
Evaluation:
-
Sacrifice the animals 1-1.5 hours after ethanol administration.
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Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for lesions using a magnifying lens.
-
Calculate the Ulcer Index (UI) based on the number and severity of lesions. The percentage of protection can be calculated relative to the Ulcer Control group.
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Assessment in Human Chronic Gastritis Trial
This outlines the methodology for assessing symptoms and quality of life in human subjects.[13][14]
-
Patient Population:
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Recruit patients aged 35-60 with a confirmed diagnosis of chronic gastritis.
-
-
Intervention:
-
Administer 300 mg of S-methylmethionine per day for a period of 6 months.
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-
Assessment Instruments:
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Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire assessing five symptom clusters (reflux, abdominal pain, indigestion, diarrhea, constipation) on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[2][7][20][21][22]
-
SF-36 Health Survey: A 36-item survey measuring health-related quality of life across eight domains (e.g., physical functioning, bodily pain, social functioning, mental health).[1][9][12][23]
-
-
Data Collection:
-
Administer both questionnaires at baseline, at 3 months, and at the end of the 6-month study period to track changes in symptom severity and quality of life.
-
References
- 1. czresearch.com [czresearch.com]
- 2. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 7. Gastrointestinal Symptom Rating Scale (GSRS) | Optimize Gut Health Now — HP3 [hp-3.co.uk]
- 8. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SF-36 - Wikipedia [en.wikipedia.org]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
- 19. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]
- 20. PRO - Gastrointestinal [astrazeneca.com]
- 21. medicalalgorithms.com [medicalalgorithms.com]
- 22. rtihs.org [rtihs.org]
- 23. physiotutors.com [physiotutors.com]


